molecular formula C16H15F3N6O B6966167 Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone

Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone

Cat. No.: B6966167
M. Wt: 364.32 g/mol
InChI Key: POLFGTKOWPETCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings. This structural motif is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antitumor agents .

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and functionalization steps . Industrial production methods often employ similar synthetic routes but are optimized for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions used .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the suppression of tumor growth and proliferation . The compound’s ability to form stable complexes with these enzymes is crucial to its effectiveness .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O/c17-16(18,19)13-4-9-24(22-13)11-2-7-23(8-3-11)15(26)12-10-21-25-6-1-5-20-14(12)25/h1,4-6,9-11H,2-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLFGTKOWPETCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC(=N2)C(F)(F)F)C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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